2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
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Overview
Description
2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a fluorophenyl group, an ethynyl linkage, a hydroxy group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the coupling of a 3-fluorophenylacetylene with a suitable oxazinone precursor under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts and solvents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The oxazinone ring can be reduced to an oxazolidinone using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an oxazolidinone derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. The ethynyl and fluorophenyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The oxazinone ring can participate in various biochemical pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Chlorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
- 2-((3-Bromophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
- 2-((3-Methylphenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one
Uniqueness
2-((3-Fluorophenyl)ethynyl)-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated, brominated, or methylated analogs.
Properties
Molecular Formula |
C18H10FNO3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)ethynyl]-4-hydroxy-5-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H10FNO3/c19-14-8-4-5-12(11-14)9-10-15-20-17(21)16(18(22)23-15)13-6-2-1-3-7-13/h1-8,11,21H |
InChI Key |
QBUKZHSXBSREAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(OC2=O)C#CC3=CC(=CC=C3)F)O |
Origin of Product |
United States |
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